
Magnesium ionophore VI
Overview
Description
Magnesium ionophore VI, also known as 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene, is a synthetic ionophore used primarily for the selective detection of magnesium ions in various analytical applications. This compound is highly selective for magnesium ions over other cations, making it valuable in clinical and environmental monitoring.
Mechanism of Action
Target of Action
Magnesium Ionophore VI primarily targets magnesium ions (Mg2+) . Magnesium is a metallic element and one of the most abundant minerals found on Earth. It is essential in the sustenance of life and is located within the core structure of chlorophyll, the green pigment that plants use for photosynthesis .
Mode of Action
This compound is a lipophilic ionophore . It selectively binds to magnesium ions and facilitates their transport across the cell membranes. This selective binding and transport are crucial for maintaining the magnesium ion concentration in various biological applications .
Biochemical Pathways
By controlling the concentration of magnesium ions, this compound could indirectly influence these biochemical pathways .
Pharmacokinetics
As a lipophilic compound , it is likely to be well-absorbed and distributed in the body. The metabolism and excretion of this compound would depend on its chemical structure and the specific biological system in which it is used.
Result of Action
The primary result of this compound action is the regulation of intracellular and extracellular magnesium ion concentrations . This regulation can affect various cellular processes, including enzymatic reactions, ion channel function, and signal transduction pathways, where magnesium ions play a critical role.
Biochemical Analysis
Biochemical Properties
Magnesium Ionophore VI plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of complexes with monovalent cations, including sodium and potassium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by disrupting the ion concentration gradient for calcium, potassium, hydrogen, and sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects .
Molecular Mechanism
The mechanism of action of this compound involves its ability to exert its effects at the molecular level. It forms complexes with monovalent cations, including sodium and potassium . These complexes are then transported in a nonpolar manner across the bacterial cell membrane . As such, this compound acts as an Na+/H+ antiporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium ionophore VI involves multiple steps, starting with the preparation of the adamantyl-substituted intermediates. The key steps include:
Formation of Adamantyl Intermediates: The adamantyl groups are introduced through a series of reactions involving adamantane derivatives.
Coupling Reactions: The adamantyl intermediates are then coupled with benzene derivatives through amide bond formation.
Final Assembly: The final product is assembled through a series of condensation reactions, resulting in the formation of the trisubstituted benzene core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium ionophore VI primarily undergoes complexation reactions with magnesium ions. These reactions are characterized by the formation of stable complexes between the ionophore and the magnesium ions.
Common Reagents and Conditions
Reagents: Common reagents used in the reactions include magnesium salts such as magnesium chloride and magnesium sulfate.
Conditions: The reactions are typically carried out in aqueous or organic solvents under controlled pH conditions to ensure optimal complexation.
Major Products
The major product of these reactions is the magnesium-ionophore complex, which is highly stable and can be detected using various analytical techniques such as potentiometry and spectrophotometry.
Scientific Research Applications
Magnesium ionophore VI has a wide range of applications in scientific research, including:
Chemistry: Used in the development of ion-selective electrodes for the detection of magnesium ions in various samples.
Biology: Employed in studies of magnesium ion transport and regulation in biological systems.
Medicine: Utilized in clinical diagnostics to measure magnesium levels in blood and other biological fluids.
Industry: Applied in environmental monitoring to detect magnesium concentrations in water and soil samples.
Comparison with Similar Compounds
Similar Compounds
Magnesium ionophore I: A neutral synthetic ionophore used for magnesium-selective electrodes.
Magnesium ionophore III:
Magnesium ionophore IV: Another synthetic ionophore with high selectivity for magnesium ions.
Uniqueness
Magnesium ionophore VI is unique due to its high selectivity for magnesium ions over other cations, making it particularly valuable in applications requiring precise magnesium detection. Its adamantyl-substituted structure provides enhanced stability and selectivity compared to other ionophores.
Properties
IUPAC Name |
N'-(1-adamantyl)-N-[5-[3,5-bis[5-[[3-[1-adamantyl(methyl)amino]-3-oxopropanoyl]amino]pentyl]phenyl]pentyl]-N'-methylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H96N6O6/c1-67(61-34-46-22-47(35-61)24-48(23-46)36-61)58(73)31-55(70)64-16-10-4-7-13-43-19-44(14-8-5-11-17-65-56(71)32-59(74)68(2)62-37-49-25-50(38-62)27-51(26-49)39-62)21-45(20-43)15-9-6-12-18-66-57(72)33-60(75)69(3)63-40-52-28-53(41-63)30-54(29-52)42-63/h19-21,46-54H,4-18,22-42H2,1-3H3,(H,64,70)(H,65,71)(H,66,72) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMHCQNFQKBJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(=O)NCCCCCC1=CC(=CC(=C1)CCCCCNC(=O)CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)CCCCCNC(=O)CC(=O)N(C)C56CC7CC(C5)CC(C7)C6)C89CC1CC(C8)CC(C1)C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H96N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395137 | |
| Record name | Magnesium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1033.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151058-38-7 | |
| Record name | Magnesium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that Magnesium Ionophore II has limited selectivity and recommends using Magnesium Ionophore VI for future studies. What advantages does this compound offer over Magnesium Ionophore II in studying magnesium transport?
A1: While the research paper [] doesn't provide specific details about this compound's properties, it highlights a crucial limitation of Magnesium Ionophore II: its limited selectivity. This means that Magnesium Ionophore II likely binds to and transports other ions besides magnesium, which can confound results, especially in a complex system like the fish gut with varying ion concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


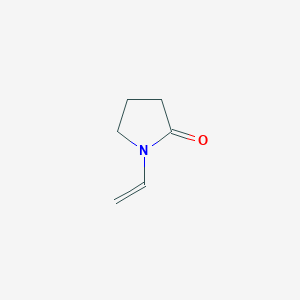

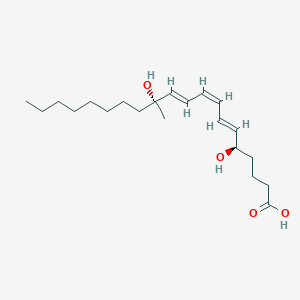



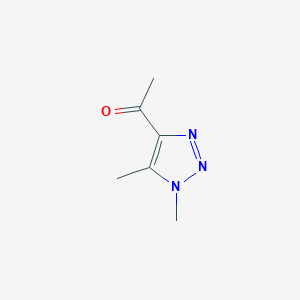

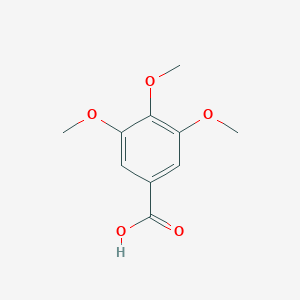
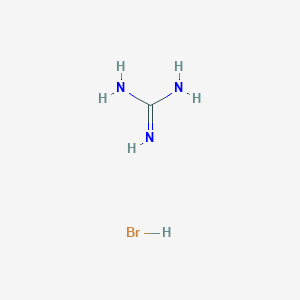
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
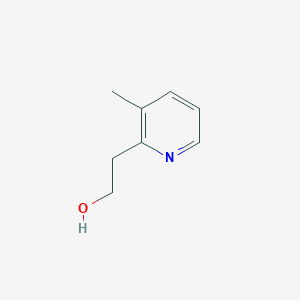
![(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B125033.png)
